![molecular formula C8H16OS B13806657 2-Isopropyl-[1,3]oxathiepane CAS No. 90467-75-7](/img/structure/B13806657.png)
2-Isopropyl-[1,3]oxathiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-[1,3]oxathiepane is a heterocyclic organic compound with the molecular formula C8H16OS and a molecular weight of 160.28 g/mol . It is characterized by a seven-membered ring containing oxygen and sulfur atoms, making it part of the oxathiepane family. This compound is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,3]oxathiepane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with sulfur and oxygen sources under acidic or basic conditions . The reaction temperature and time are critical factors that influence the yield and purity of the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-[1,3]oxathiepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bond.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-oxygen bonds, leading to simpler sulfur-containing compounds.
Substitution: Various substituted oxathiepane derivatives.
Applications De Recherche Scientifique
2-Isopropyl-[1,3]oxathiepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-[1,3]oxathiepane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-2-oxazoline: Known for its thermoresponsive properties and used in biomedical applications.
2-Isopropylthioxanthone: Used as a photoinitiator in polymer chemistry.
2-Isopropyl-5-methylphenol (Thymol): Known for its antimicrobial properties and used in traditional medicine.
Uniqueness
2-Isopropyl-[1,3]oxathiepane is unique due to its seven-membered ring structure containing both oxygen and sulfur atoms. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
90467-75-7 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-oxathiepane |
InChI |
InChI=1S/C8H16OS/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
LZMZQUMKBFLZGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1OCCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
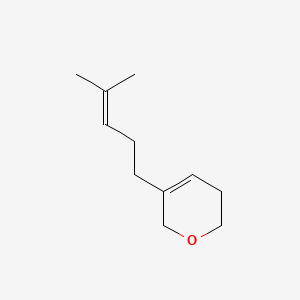
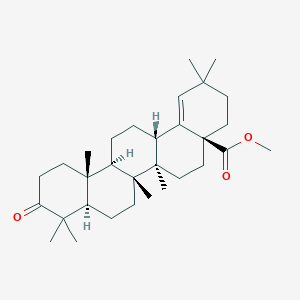
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
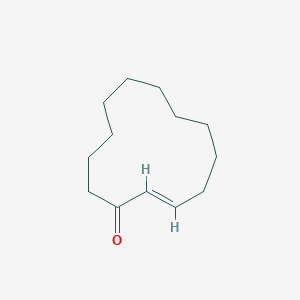
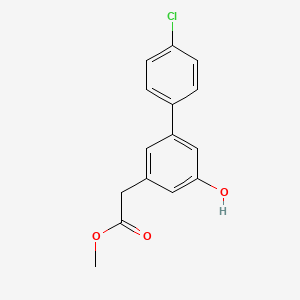
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
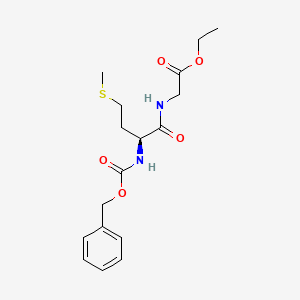
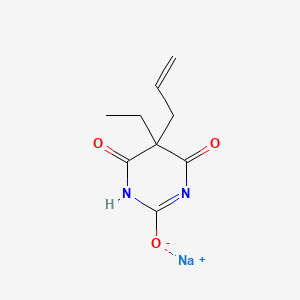
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
